molecular formula C16H12BrF3N2O2S B3678131 5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3678131
M. Wt: 433.2 g/mol
InChI Key: PMNPQMWKHXMTPR-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Trifluoromethylation: Introduction of a trifluoromethyl group to the phenyl ring.

    Carbamothioylation: Formation of the carbamothioyl group through a reaction with thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the carbamothioyl group to an amine.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.

    Reduction: Formation of 5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]amino}benzamide.

    Substitution: Formation of 5-iodo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 5-bromo-2-methoxy-3-nitropyridine
  • 5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]amino}benzamide

Uniqueness

5-bromo-2-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2S/c1-24-13-6-5-10(17)8-12(13)14(23)22-15(25)21-11-4-2-3-9(7-11)16(18,19)20/h2-8H,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNPQMWKHXMTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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